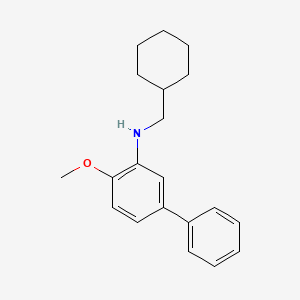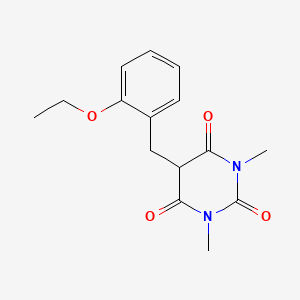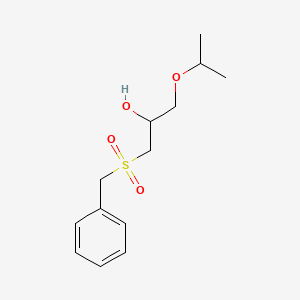
N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)benzamide, commonly known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. DMTB is a member of the benzamide family and has a unique molecular structure that makes it an interesting compound for further study.
Applications De Recherche Scientifique
DMTB has several potential scientific research applications. One of the most promising areas of research involves the development of DMTB as a potential anticancer agent. Studies have shown that DMTB can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further study in cancer treatment.
Another area of research involves the use of DMTB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that DMTB can inhibit the aggregation of amyloid beta and alpha-synuclein, which are proteins that are associated with these diseases.
Mécanisme D'action
The mechanism of action of DMTB is not fully understood, but studies have shown that it can interact with several cellular pathways. One of the main targets of DMTB is the proteasome, which is responsible for degrading misfolded or damaged proteins. DMTB can inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMTB has several biochemical and physiological effects. Studies have shown that DMTB can induce apoptosis in cancer cells, inhibit the aggregation of amyloid beta and alpha-synuclein, and reduce inflammation. DMTB has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMTB for lab experiments is its relatively simple synthesis method. DMTB is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of DMTB is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving DMTB. One area of research involves the development of DMTB analogs with improved solubility and potency. Another area of research involves the use of DMTB in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of DMTB and its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
DMTB can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with trifluoromethyl iodide to form 2,4-dimethoxyphenyl-3-iodo-3-trifluoromethylpropanoate. The second step involves the reaction of the resulting compound with ammonium acetate to form DMTB. The overall synthesis method of DMTB is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-12-6-7-13(14(9-12)23-2)20-15(21)10-4-3-5-11(8-10)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDJMIYFNXRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-difluoro-4-methylbenzyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5001682.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5001694.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl benzoate](/img/structure/B5001702.png)
![N-allyl-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5001707.png)
![N-(3-acetylphenyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5001712.png)

![1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5001733.png)



![4-ethyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5001754.png)
![2,4-dichloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5001773.png)
![N-(2-butyl-3-propyl-4-quinolinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide oxalate](/img/structure/B5001784.png)
![ethyl 2-{[N-(sec-butyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5001792.png)